N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
tuberculosis , suggesting that this compound may also interact with the bacterial cells to inhibit their growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Preparation Methods
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), and under reflux conditions. The nitro group is introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)naphthalene-1-carboxamide: This compound has similar structural features but with a chlorine substituent instead of a nitro group.
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: This compound has a propanamide group instead of a naphthalene-1-carboxamide group.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-18-19-15-9-8-12(21(23)24)10-16(15)25-18/h1-10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZPHSZYGPAAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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